Cas no 61694-89-1 (1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-propyl-)

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-propyl- structure
61694-89-1 structure
Product Name:1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-propyl-
CAS No:61694-89-1
MF:C12H19ClN2
MW:226.745661973953
CID:469666
PubChem ID:12861878
Update Time:2025-04-19

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-propyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-propyl-
    • N'-[(4-chlorophenyl)methyl]-N'-propylethane-1,2-diamine
    • N~1~-[(4-Chlorophenyl)methyl]-N~1~-propylethane-1,2-diamine
    • DTXSID80511760
    • SCHEMBL11465237
    • 61694-89-1
    • Inchi: 1S/C12H19ClN2/c1-2-8-15(9-7-14)10-11-3-5-12(13)6-4-11/h3-6H,2,7-10,14H2,1H3
    • InChI Key: WPZCGJYZEYUKRX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN(CCN)CCC

Computed Properties

  • Exact Mass: 226.12387
  • Monoisotopic Mass: 226.1236763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-propyl- Related Literature

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